molecular formula C18H15N5O3S B12003454 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12003454
M. Wt: 381.4 g/mol
InChI Key: YJCNOHIAVMWDAO-RGRGLRPZSA-N
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Description

5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Propenylidene Group: This can be done through condensation reactions with aldehydes or ketones.

    Introduction of the Nitro Group: This step may involve nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Research: The compound may be investigated for its potential anticancer properties.

    Antifungal Agents: Triazole derivatives are commonly used as antifungal agents, and this compound may have similar applications.

Industry

    Agriculture: It can be used in the development of agrochemicals.

    Materials Science: The compound may be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions, affecting enzyme activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    5-Phenyl-1,2,4-Triazole: A derivative with a phenyl group instead of a methoxyphenyl group.

    4-Amino-1,2,4-Triazole: A derivative with an amino group.

Uniqueness

The unique combination of functional groups in 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol provides it with distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5O3S/c1-26-15-10-8-14(9-11-15)17-20-21-18(27)22(17)19-12-4-6-13-5-2-3-7-16(13)23(24)25/h2-12H,1H3,(H,21,27)/b6-4+,19-12+

InChI Key

YJCNOHIAVMWDAO-RGRGLRPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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